molecular formula C10H10F3NO4S B2458353 N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine CAS No. 392313-41-6

N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine

Cat. No.: B2458353
CAS No.: 392313-41-6
M. Wt: 297.25
InChI Key: UEOALSFSFCUWIR-UHFFFAOYSA-N
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Description

N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a trifluoromethyl group, which imparts significant chemical stability and lipophilicity, making it a valuable candidate for various research and industrial applications.

Properties

IUPAC Name

2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO4S/c1-19(17,18)14(6-9(15)16)8-4-2-3-7(5-8)10(11,12)13/h2-5H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOALSFSFCUWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)O)C1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Starting Materials and Key Reagents

The synthesis begins with commercially available 3-(trifluoromethyl)aniline (CAS 98-16-8) and methylsulfonyl chloride (CAS 124-63-0). Critical reagents include:

  • Triphenylphosphine (CAS 603-35-0): Serves as a reducing agent in Mitsunobu reactions
  • Diethyl azodicarboxylate (DEAD, CAS 1972-28-7): Oxidizing agent for generating reactive intermediates
  • Tetrahydrofuran (THF, CAS 109-99-9): Preferred solvent for anhydrous reactions
Table 1: Core Reactants and Their Roles
Component Function Quantity (Molar Ratio)
3-(Trifluoromethyl)aniline Aromatic backbone precursor 1.0 eq
Methylsulfonyl chloride Sulfonamide group donor 1.2 eq
Triphenylphosphine Phosphine catalyst 1.5 eq
DEAD Azodicarboxylate coupling reagent 1.5 eq

Mitsunobu Reaction-Based Synthesis

The patented WO2013065066A1 methodology outlines a two-stage process:

Stage 1: Sulfonamide Formation
3-(Trifluoromethyl)aniline undergoes nucleophilic attack on methylsulfonyl chloride in dichloromethane at 0-5°C. Triethylamine (3.0 eq) scavenges HCl byproducts, yielding N-(3-(trifluoromethyl)phenyl)methanesulfonamide with >95% conversion.

Stage 2: Glycine Moiety Incorporation
The Mitsunobu reaction couples the sulfonamide intermediate with glycolic acid derivatives:

  • Charge reactor with N-(3-(trifluoromethyl)phenyl)methanesulfonamide (1.0 eq), ethyl glycolate (1.3 eq), and THF under N₂
  • Add triphenylphosphine (1.5 eq) and DEAD (1.5 eq) sequentially at -10°C
  • Warm gradually to 25°C over 6 hours, forming the oxyphosphonium intermediate
  • Quench with ice-water, extract with ethyl acetate, and concentrate

The ethyl ester intermediate undergoes saponification using NaOH (2.0 M) in ethanol/water (4:1 v/v) at 60°C for 3 hours, achieving quantitative hydrolysis to the target carboxylic acid.

Mechanistic Insights

The Mitsunobu reaction proceeds through a three-step pathway:

  • Phosphine Activation : Triphenylphosphine reduces DEAD, generating a phosphonium intermediate
  • Oxyphosphonium Formation : The glycolate oxygen attacks phosphorus, creating a chiral oxyphosphonium ion
  • Nucleophilic Displacement : Sulfonamide nitrogen attacks the activated carbon, displacing triphenylphosphine oxide with retention of configuration

The reaction’s success relies on maintaining strict anhydrous conditions to prevent hydrolysis of the reactive intermediates.

Industrial-Scale Production Considerations

Batch Process Optimization

Large-scale manufacturing (≥100 kg batches) employs:

  • Jacketed reactors with cryogenic cooling capabilities (-30°C to 150°C range)
  • Centrifugal extractors for continuous liquid-liquid separation
  • Short-path distillation for azodicarboxylate recovery (85-92% efficiency)
Table 2: Scale-Up Parameters
Parameter Lab Scale Pilot Scale Industrial Scale
Reaction Volume 1 L 100 L 5000 L
Cooling Rate 5°C/min 2°C/min 0.5°C/min
DEAD Equivalents 1.5 1.3 1.25
Cycle Time 8 hr 12 hr 24 hr

Continuous Flow Alternatives

Recent advances detailed in WO2013065066A1 suggest microreactor systems enhance:

  • Mixing efficiency : Reduced localized hot spots during exothermic Mitsunobu steps
  • Safety profile : Minimized accumulation of explosive azodicarboxylate intermediates
  • Yield improvement : 78% → 89% through precise residence time control (120±5 seconds)

Physicochemical Properties Influencing Synthesis

The trifluoromethyl group’s strong electron-withdrawing nature (-I effect) necessitates careful pH control during sulfonylation. Key correlations:

  • Solubility : Intermediate sulfonamide shows poor aqueous solubility (<2 g/L at 25°C) but excellent THF compatibility (≥300 g/L)
  • Thermal stability : Decomposition onset at 187°C (DSC analysis) limits reaction temperatures
  • Acid dissociation : pKa of sulfonamide proton = 9.2±0.3, requiring alkaline conditions for deprotonation in coupling steps

Challenges and Optimization Strategies

Byproduct Management

Major impurities include:

  • Triphenylphosphine oxide : Removed via heptane washes (3× volumes)
  • Diethyl hydrazine-1,2-dicarboxylate : Degraded with 5% citric acid washes
  • Oligomeric species : Controlled through strict temperature gradients

Stereochemical Considerations

Despite the prochiral center at the glycine carbon, the Mitsunobu reaction’s stereospecificity ensures >99% racemic mixture formation. Chiral HPLC analysis (Chiralpak IC column, 80:20 hexane/ethanol) confirms enantiomeric excess <1.5% under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides.

Scientific Research Applications

The compound exhibits notable biological activity, particularly as a ligand for various receptors, including the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory function. The trifluoromethyl group enhances membrane permeability, potentially increasing bioavailability in biological systems .

Scientific Research Applications

The applications of N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine span several scientific domains:

Pharmaceutical Research

  • Neuropsychiatric Disorders : Research indicates that compounds similar to this compound may play roles in treating conditions such as Alzheimer’s disease and epilepsy due to their interaction with NMDA receptors .
  • Glycine Transport Inhibitors : This compound is being explored as a potential glycine transporter-1 inhibitor, which could provide therapeutic benefits for schizophrenia by modulating glycine levels in the brain .

Chemical Synthesis

  • Building Block for Complex Molecules : It serves as a versatile building block in organic synthesis, allowing for the creation of more complex chemical entities.

Biological Studies

  • Studies on Biological Membranes : Its stability and lipophilicity make it useful in studying biological membranes and enzyme interactions .

Case Studies and Research Findings

  • Neuropharmacology : A study demonstrated that derivatives of N-methyl-D-aspartate receptor ligands exhibit varying affinities based on structural modifications, highlighting the importance of the trifluoromethyl substitution for enhancing binding affinity .
  • Therapeutic Potential : In vivo studies indicate that compounds targeting glycine receptors can modulate neurotransmission pathways effectively, suggesting that this compound could be developed into therapeutic agents for treating cognitive deficits associated with neuropsychiatric disorders .

Mechanism of Action

The mechanism by which N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the sulfonyl group can form strong interactions with target proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(methylsulfonyl)-N-phenylglycine
  • N-(methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine

Uniqueness

N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine stands out due to the position of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Biological Activity

N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine (commonly referred to as MTG) is a compound that has gained attention due to its unique structural properties and potential biological applications. This article delves into the compound's biological activity, including its mechanisms of action, receptor interactions, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₄F₃NO₄S
  • Molecular Weight : 373.35 g/mol
  • Key Functional Groups : Methylsulfonyl and trifluoromethyl groups, which contribute to its lipophilicity and stability.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Receptor Binding : The compound acts as a ligand for various receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory function. Its trifluoromethyl group enhances membrane permeability, potentially increasing bioavailability in biological systems.
  • Enzyme Interaction : The sulfonyl group can form strong interactions with target proteins, modulating their activity. This interaction is significant in the context of neurotransmission and neuroprotection.

In Vitro Studies

Research has indicated that MTG can effectively inhibit certain receptor sites related to neurotransmission. For instance:

  • NMDA Receptor Modulation : Compounds structurally similar to MTG have shown high binding affinity to NMDA receptors, suggesting potential neuroprotective properties.
  • Antiproliferative Effects : In studies involving cancer cell lines, MTG has demonstrated inhibition of cell viability, indicating its potential as an anti-cancer agent .

In Vivo Studies

In vivo studies have further elucidated the biological activity of MTG:

  • Neuroprotective Effects : Animal models have shown that MTG can ameliorate cognitive deficits induced by pharmacological agents like PCP (phencyclidine), highlighting its role in enhancing cognitive function through glycine transporter inhibition .

Comparative Analysis with Similar Compounds

The following table compares this compound with similar compounds based on their structural features and biological activities.

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-Tosyl-N-(3-(trifluoromethyl)phenyl)glycineContains tosyl instead of methylsulfonylModerate receptor bindingEnhanced stability due to tosyl group
N-(4-Chloro-3-(trifluoromethyl)phenyl)glycineChlorine substitution on phenylVaries based on substitutionChlorine enhances electrophilicity
N-Methyl-N-[2-(trifluoromethyl)phenyl]glycineDifferent phenyl substitutionPotentially lower activityMethyl substitution may reduce binding affinity

Case Studies

  • Neuroprotective Activity : A study published in PMC demonstrated that MTG significantly increased extracellular glycine levels in the prefrontal cortex of mice, leading to improved sensorimotor gating performance . This suggests its potential utility in treating cognitive deficits associated with schizophrenia.
  • Anticancer Potential : Research indicated that derivatives of MTG exhibited strong antiproliferative activity against ovarian cancer cell lines OVCAR-3 and COV318, with IC50 values indicating effective inhibition of cell viability . This positions MTG as a candidate for further development in cancer therapeutics.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine?

Answer:
The synthesis typically involves a multi-step approach:

Sulfonylation : React glycine derivatives with methylsulfonyl chloride under basic conditions (e.g., NaH in THF) to introduce the sulfonyl group.

Arylation : Couple the intermediate with 3-(trifluoromethyl)phenyl groups via Ullmann or Buchwald-Hartwig amination, using copper or palladium catalysts .

Purification : Recrystallize from ethanol/water mixtures or employ column chromatography (silica gel, eluent: ethyl acetate/hexane).
Key Considerations : Optimize reaction temperature (60–100°C) and stoichiometry to minimize byproducts like desulfonylated intermediates .

Basic: How is the compound characterized spectroscopically, and what data benchmarks exist?

Answer:

  • NMR :
    • ¹H NMR : Look for the glycine α-proton doublet (δ 3.8–4.2 ppm) and aryl protons (δ 7.5–8.2 ppm). The trifluoromethyl group causes splitting in adjacent signals .
    • ¹⁹F NMR : A singlet near δ -60 ppm confirms the CF₃ group .
  • LC/MS : ESI+ mode shows [M+H]⁺ with m/z ≈ 340–350 (exact mass depends on isotopic distribution). Fragmentation patterns include loss of SO₂ (Δm/z ≈ 64) .
  • IR : Strong S=O stretches at 1150–1250 cm⁻¹ and C-F stretches near 1100–1200 cm⁻¹ .

Advanced: What role does the trifluoromethyl group play in modulating biological activity or target binding?

Answer:
The CF₃ group enhances:

  • Lipophilicity : Increases membrane permeability (logP by ~1.5 units vs. non-fluorinated analogs) .
  • Metabolic Stability : Resists oxidative degradation by cytochrome P450 enzymes due to strong C-F bonds .
  • Target Affinity : Electron-withdrawing effects stabilize interactions with hydrophobic pockets in enzymes (e.g., factor Xa inhibition in anticoagulants ).
    Methodological Insight : Use molecular docking (AutoDock Vina) to compare binding energies of CF₃ vs. CH₃ analogs .

Advanced: How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

Answer:
Contradictions arise from:

  • Solvent Polarity : High solubility in DMSO (30 mg/mL) vs. low in water (<0.1 mg/mL) due to sulfonyl and CF₃ groups.
  • pH Effects : Protonation of the glycine amine (pKa ~3.5) increases water solubility at low pH.
    Experimental Design :

Perform shake-flask experiments across pH 2–2.

Use HPLC-UV to quantify solubility, referencing calibration curves .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Avoid skin contact due to potential sulfonyl irritancy .
  • Ventilation : Use fume hoods for weighing and reactions; sulfonamide dust may cause respiratory irritation.
  • Storage : Store at 2–8°C in sealed containers under argon to prevent hydrolysis .

Advanced: What metabolic pathways are anticipated, and how are metabolites identified?

Answer:

  • Phase I Metabolism : Oxidative dealkylation at the methylsulfonyl group, forming sulfonic acid derivatives.
  • Phase II Conjugation : Glucuronidation of the glycine moiety.
    Analytical Workflow :

Incubate with liver microsomes (human/rat).

Use LC-HRMS (Q-TOF) for metabolite profiling.

Confirm structures via ¹H/¹⁹F NMR and compare with synthetic standards .

Advanced: How can computational modeling predict the compound’s environmental persistence or toxicity?

Answer:

  • Persistence : Use EPI Suite to estimate half-life in soil (>60 days, due to CF₃ and sulfonyl groups ).
  • Toxicity : Run QSAR models (e.g., TEST by EPA) to predict LC50 in aquatic organisms.
    Validation : Cross-check with experimental bioassays (e.g., Daphnia magna acute toxicity) .

Basic: What are the compound’s stability profiles under varying pH and temperature?

Answer:

  • Thermal Stability : Decomposes above 200°C (TGA data).
  • pH Stability :
    • Acidic (pH 2) : Hydrolysis of sulfonamide bond occurs after 48 hours.
    • Neutral/Alkaline : Stable for >1 week at 25°C.
      Protocol : Monitor degradation via HPLC-UV at 254 nm .

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

Answer:

  • Process Controls :
    • Maintain anhydrous conditions during sulfonylation (Karl Fischer titration for H₂O <0.1%).
    • Use in situ FTIR to track reaction completion.
  • Quality Checks :
    • Enforce ≥95% purity via HPLC (C18 column, acetonitrile/0.1% TFA gradient).
    • Standardize crystallinity with XRD to ensure consistent polymorph formation .

Advanced: How does the compound interact with cytochrome P450 isoforms, and what are the implications for drug-drug interactions?

Answer:

  • CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates (e.g., Vivid® assays).
  • Mechanism : The sulfonyl group may coordinate heme iron, reducing enzymatic activity.
    Data Interpretation : IC50 values <10 µM suggest high risk of clinical interactions .

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